molecular formula C7H6BrIOZn B14884779 4-Bromo-3-methoxyphenylzinc iodide

4-Bromo-3-methoxyphenylzinc iodide

Cat. No.: B14884779
M. Wt: 378.3 g/mol
InChI Key: ZJIFLUQZHPOWAL-UHFFFAOYSA-M
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Description

4-Bromo-3-methoxyphenylzinc iodide: is an organozinc compound with the molecular formula C7H6BrIOZn . It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling, where it serves as a nucleophilic partner. This compound is typically supplied as a solution in tetrahydrofuran (THF) to ensure stability and ease of handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Bromo-3-methoxyphenylzinc iodide typically involves the reaction of 4-bromo-3-methoxyphenyl iodide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-Bromo-3-methoxyphenyl iodide+Zn4-Bromo-3-methoxyphenylzinc iodide\text{4-Bromo-3-methoxyphenyl iodide} + \text{Zn} \rightarrow \text{this compound} 4-Bromo-3-methoxyphenyl iodide+Zn→4-Bromo-3-methoxyphenylzinc iodide

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methoxyphenylzinc iodide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. It can also participate in oxidative addition and reductive elimination processes.

Common Reagents and Conditions:

    Negishi Coupling: Typically involves a palladium or nickel catalyst, a base such as triethylamine, and a suitable solvent like THF.

    Oxidative Addition: Requires a transition metal catalyst and an oxidizing agent.

    Reductive Elimination: Often facilitated by a reducing agent and a transition metal catalyst.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry: 4-Bromo-3-methoxyphenylzinc iodide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is particularly valuable in the synthesis of complex molecules where precision and selectivity are crucial .

Biology and Medicine: In biological and medicinal chemistry, this compound is used to synthesize intermediates for drug development. Its ability to form stable carbon-carbon bonds makes it a valuable tool in the creation of novel pharmaceuticals .

Industry: Industrially, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its role in cross-coupling reactions makes it indispensable for the large-scale synthesis of various organic compounds .

Mechanism of Action

The mechanism by which 4-Bromo-3-methoxyphenylzinc iodide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various catalytic cycles, particularly in cross-coupling reactions. The molecular targets and pathways involved include the activation of palladium or nickel catalysts, which facilitate the transfer of the phenyl group to the desired substrate .

Comparison with Similar Compounds

    4-Bromo-3-methoxyphenylmagnesium bromide: Another organometallic compound used in similar cross-coupling reactions.

    4-Bromo-3-methoxyphenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions.

    4-Bromo-3-methoxyphenylstannane: Used in Stille coupling reactions.

Uniqueness: 4-Bromo-3-methoxyphenylzinc iodide is unique due to its high reactivity and selectivity in cross-coupling reactions. Compared to its magnesium and boron counterparts, the zinc-based reagent offers better functional group tolerance and milder reaction conditions, making it a preferred choice in many synthetic applications .

Properties

Molecular Formula

C7H6BrIOZn

Molecular Weight

378.3 g/mol

IUPAC Name

1-bromo-2-methoxybenzene-4-ide;iodozinc(1+)

InChI

InChI=1S/C7H6BrO.HI.Zn/c1-9-7-5-3-2-4-6(7)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1

InChI Key

ZJIFLUQZHPOWAL-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C[C-]=C1)Br.[Zn+]I

Origin of Product

United States

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